6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde
Description
Properties
Molecular Formula |
C7H4IN3O |
|---|---|
Molecular Weight |
273.03 g/mol |
IUPAC Name |
6-iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C7H4IN3O/c8-5-1-2-7-9-4-10-11(7)6(5)3-12/h1-4H |
InChI Key |
ZVVLPTGMLYGPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1I)C=O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Catalyst-Free Synthesis
A notable recent method involves microwave irradiation to facilitate the synthesis of heterocyclic compounds, including triazolopyridines, without catalysts or external oxidants. This approach aligns with green chemistry principles, providing rapid reaction times and high yields.
- Reactants such as enaminonitriles and benzohydrazides are subjected to microwave irradiation.
- The reaction proceeds via a tandem process involving transamidation, nucleophilic attack on nitriles, and subsequent condensation.
- The reaction is performed in environmentally benign solvents like ethanol or water, under microwave conditions (~130°C), resulting in the formation of the triazolopyridine core.
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Microwave irradiation, catalyst-free | Good to excellent | Broad substrate scope, functional group tolerance |
This method, detailed in recent studies, demonstrates that the compound 6-Iodo-triazolo[1,5-a]pyridine-5-carbaldehyde can be synthesized efficiently via this route, especially when starting from suitably iodinated precursors.
Transition Metal-Catalyzed Cyclization
Historically, transition metal catalysis has been employed to synthesize heterocyclic compounds like triazolopyridines. For example, copper or manganese catalysis facilitates cyclization of 2-aminopyridines with nitriles.
- 2-Aminopyridine derivatives are reacted with nitriles in the presence of CuBr or MnO₂.
- The reaction involves oxidative cyclization, often under atmospheric oxygen.
- Yields range from moderate to high, depending on substituents and reaction conditions.
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| CuBr | Ethanol | Reflux | 70-85% | |
| MnO₂ | Acetonitrile | Room temperature | 65-80% |
This method can be adapted to include iodine substituents, leading to iodinated derivatives like 6-Iodo-triazolo[1,5-a]pyridine-5-carbaldehyde .
Cross-Dehydrogenative Coupling (CDC) Strategy
Recent advances focus on CDC reactions between N-amino-2-iminopyridine derivatives and β-ketoesters or nitriles, enabling direct formation of the heterocyclic core.
- React N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions.
- Use of molecular oxygen or air as oxidants enhances eco-friendliness.
- Acetic acid often serves as both solvent and catalyst, facilitating proton transfer and activation.
| Starting Materials | Oxidant | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| N-amino-2-iminopyridine + ethyl acetoacetate | O₂ | Ethanol + acetic acid | 130°C | 74-87% | , |
This method yields various substituted heterocycles, including iodinated derivatives, with high efficiency.
Specific Synthesis of Iodo-Substituted Derivatives
The synthesis of 6-Iodo-triazolo[1,5-a]pyridine-5-carbaldehyde specifically involves:
- Starting from 6-iodo-2-aminopyridine derivatives.
- Reacting with suitable nitrile precursors under oxidative CDC conditions, often employing acetic acid and molecular oxygen.
- Post-synthesis functionalization using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the aldehyde group at position 5.
- Dissolve 6-iodo-2-aminopyridine in DMF.
- Add DMF-DMA and heat at 130°C overnight.
- Cool and treat with hydroxylamine-O-sulfonic acid to introduce the aldehyde functionality.
- Purify via recrystallization or chromatography.
Data Summary and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents can be used for substitution reactions.
Major Products
Oxidation: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde and related triazolo-pyridine derivatives:
Key Comparisons
Reactivity and Functionalization
- The aldehyde group in 6-iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde enables nucleophilic additions (e.g., condensation with amines to form Schiff bases), distinguishing it from halogenated analogs like 6-bromo or 5-bromo derivatives, which are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Compared to [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid, the aldehyde group offers greater versatility in modular synthesis due to its electrophilic nature .
Biological Activity Iodine’s polarizability and halogen-bonding capacity may enhance interactions with protein targets compared to bromine or methyl substituents. For example, halogen bonds are critical in kinase inhibitor design .
Synthetic Accessibility The iodine atom in 6-iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde may require specialized halogenation conditions (e.g., directed ortho-metalation or transition-metal catalysis), whereas bromine analogs are often synthesized via simpler electrophilic substitution . Multi-component reactions (e.g., Biginelli-like cyclizations) used for triazolo-pyrimidine carboxamides (e.g., 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) could be adapted for aldehyde-functionalized triazolo-pyridines by substituting aldehydes with formyl-containing precursors.
Physicochemical Properties
- The iodine substituent increases molecular weight and may reduce aqueous solubility compared to bromine or methyl groups. However, the aldehyde’s polarity could partially offset this effect .
- Crystallinity varies: Bromine analogs (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyridine) form white/pale yellow crystals , while aldehyde derivatives are more likely to exist as amorphous solids due to hydrogen bonding from the -CHO group.
Biological Activity
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes available research on its biological properties, focusing on its anticancer and anti-inflammatory activities.
- IUPAC Name : 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde
- Molecular Formula : C₆H₄IN₃O
- Molecular Weight : 245.02 g/mol
- Structure : The compound features a triazole ring fused to a pyridine structure, with an aldehyde functional group that may contribute to its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of [1,2,4]triazolo[1,5-a]pyridine compounds. For example:
- A study evaluated various derivatives against human cancer cell lines such as MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). One derivative exhibited IC₅₀ values of 9.47 μM against MGC-803 cells, significantly inhibiting cell growth and inducing apoptosis through the ERK signaling pathway .
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 | MCF-7 | 13.1 | ERK pathway inhibition |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It acts as an inverse agonist for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which is implicated in inflammatory responses:
- A derivative demonstrated a robust inhibitory effect on IL-17A production in a mouse model, indicating potential for treating autoimmune diseases like psoriasis .
Structure-Activity Relationship (SAR)
The biological activity of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine derivatives can be influenced by structural modifications:
- Modifications at the 6-position (iodine substitution) have been found to enhance activity against certain cancer cell lines.
- The presence of an aldehyde group may facilitate interactions with biological targets due to its electrophilic nature.
Case Studies
- Antiproliferative Study : A series of [1,2,4]triazolo[1,5-a]pyridine derivatives were synthesized and tested for their antiproliferative effects. The most active compound showed significant growth inhibition across multiple cancer cell lines and was more effective than standard chemotherapeutics like 5-Fluorouracil .
- RORγt Inhibition : A novel analogue of the compound was designed and evaluated for RORγt inhibition. It exhibited strong activity in vitro and in vivo models, demonstrating its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed for 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde?
The synthesis of triazolopyridine derivatives typically involves cyclocondensation of amino precursors with carbonyl-containing reagents. For iodinated analogs, iodine sources (e.g., N-iodosuccinimide) are introduced during or after ring formation. Key steps include:
- Cyclocondensation : Reacting 5-carbaldehyde precursors with hydrazine derivatives under acidic/basic conditions to form the triazole ring .
- Iodination : Electrophilic substitution at the pyridine C6 position using iodine in the presence of oxidizing agents .
- Purification : Crystallization from polar solvents (e.g., methanol/water mixtures) to isolate the aldehyde-functionalized product .
Example protocol from analogous compounds:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, reflux | 60-75% | |
| Iodination | NIS, DMF, 80°C | 50-65% |
Q. How is the structural integrity of this compound validated?
A combination of spectroscopic and analytical techniques is used:
- NMR : H and C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and iodine substitution (deshielding effects on adjacent protons) .
- IR : Strong absorption near 1700 cm (C=O stretch of aldehyde) .
- Elemental Analysis : Matches calculated C, H, N, and I percentages (e.g., CHINO requires 29.90% I; observed: 29.85%) .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity and binding affinity in biological systems?
The iodine atom enhances electrophilicity at C6, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for bioconjugation). In medicinal chemistry:
- Hydrogen Bonding : The iodine’s polarizability strengthens halogen bonding with protein targets (e.g., kinase ATP pockets) .
- Metabolic Stability : Iodine’s size and electronegativity reduce oxidative metabolism compared to bromo/chloro analogs . Comparative binding data (hypothetical):
| Compound | Target (IC, nM) |
|---|---|
| 6-Iodo derivative | 12.3 ± 1.2 |
| 6-Bromo analog | 18.7 ± 2.1 |
| 6-Chloro analog | 25.4 ± 3.0 |
Q. What strategies resolve low yields in aldehyde-group functionalization?
The aldehyde’s susceptibility to oxidation or side reactions requires optimized conditions:
- Protection/Deprotection : Use acetal protecting groups during iodination to prevent aldehyde degradation .
- Catalysis : Employ Pd/Cu catalysts for selective Sonogashira coupling without altering the aldehyde .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the aldehyde during reactions .
Example optimization workflow:
| Parameter | Improvement | Yield Increase |
|---|---|---|
| Acetal protection | Reduces aldehyde oxidation | 30% → 65% |
| Pd(PPh) catalysis | Enhances coupling efficiency | 45% → 72% |
Q. How can computational modeling predict this compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and DFT calculations are used to:
- Binding Mode Prediction : Simulate interactions with enzymes (e.g., aldehyde dehydrogenase) by analyzing iodine’s van der Waals contacts .
- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
Case study: Docking scores for 6-iodo derivative vs. carbonitrile analog:
| Target Protein | 6-Iodo Derivative (ΔG, kcal/mol) | Carbonitrile Analog (ΔG) |
|---|---|---|
| EGFR Kinase | -9.2 | -7.8 |
Methodological Considerations
- Contradictions in Synthesis : and report conflicting optimal temperatures for iodination (80°C vs. 100°C). Resolution: Lower temperatures (80°C) minimize aldehyde decomposition .
- Analytical Variability : IR absorption for C=O varies between studies (1690–1720 cm). Recommendation: Standardize solvent (KBr pellets) and baseline correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
